molecular formula C10H10BrClOS B14063369 1-Bromo-1-(3-chloro-2-(methylthio)phenyl)propan-2-one

1-Bromo-1-(3-chloro-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14063369
M. Wt: 293.61 g/mol
InChI Key: DUKLVPZKBBLSPO-UHFFFAOYSA-N
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Description

1-Bromo-1-(3-chloro-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10BrClOS. This compound is characterized by the presence of bromine, chlorine, and a methylthio group attached to a phenyl ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(3-chloro-2-(methylthio)phenyl)propan-2-one typically involves the bromination of 1-(3-chloro-2-(methylthio)phenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(3-chloro-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with various functional groups replacing the bromine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

1-Bromo-1-(3-chloro-2-(methylthio)phenyl)propan-2-one is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-chloro-2-(methylthio)phenyl)propan-2-one involves its interaction with nucleophiles, leading to the formation of substituted products. The bromine atom acts as a leaving group, facilitating nucleophilic attack. The methylthio group can undergo oxidation, affecting the compound’s reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-1-(3-chloro-2-(methylthio)phenyl)propan-2-one is unique due to the presence of both bromine and chlorine atoms along with a methylthio group on a phenyl ring. This combination of functional groups provides distinct reactivity and versatility in synthetic applications .

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-bromo-1-(3-chloro-2-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10BrClOS/c1-6(13)9(11)7-4-3-5-8(12)10(7)14-2/h3-5,9H,1-2H3

InChI Key

DUKLVPZKBBLSPO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)Cl)SC)Br

Origin of Product

United States

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